![molecular formula C8H13NO3 B1612546 (2-Methylpiperidin-1-yl)(oxo)acetic acid CAS No. 77654-61-6](/img/structure/B1612546.png)
(2-Methylpiperidin-1-yl)(oxo)acetic acid
Overview
Description
2-Methylpiperidin-1-yl)(oxo)acetic acid (MPA) is a versatile organic compound with a wide range of applications in the scientific research and industrial fields. It is a cyclic amino acid derivative and is a key intermediate in the synthesis of several pharmaceuticals, agrochemicals, and specialty chemicals. MPA has been used in a variety of research applications, including as a reagent for the synthesis of cyclic peptides, as a ligand for the preparation of coordination compounds, and as a building block for the construction of libraries of small molecules. In addition, MPA has been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and to study the effects of drugs on cellular processes.
Scientific Research Applications
(2-Methylpiperidin-1-yl)(oxo)acetic acid has been widely used in scientific research applications. It has been used as a reagent for the synthesis of cyclic peptides, as a ligand for the preparation of coordination compounds, and as a building block for the construction of libraries of small molecules. (2-Methylpiperidin-1-yl)(oxo)acetic acid has also been used in biochemical and physiological studies to investigate the mechanism of action of various drugs and to study the effects of drugs on cellular processes.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include (2-methylpiperidin-1-yl)(oxo)acetic acid, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives, which are structurally related to piperidine derivatives, possess various biological activities and affect a wide range of biochemical pathways .
Pharmacokinetics
Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
It is known that piperidine derivatives have a broad spectrum of biological activities .
Action Environment
It is known that the synthesis of piperidine derivatives is an important task of modern organic chemistry, suggesting that the synthesis environment could potentially influence the action of these compounds .
Advantages and Limitations for Lab Experiments
(2-Methylpiperidin-1-yl)(oxo)acetic acid has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, (2-Methylpiperidin-1-yl)(oxo)acetic acid can be toxic if inhaled or ingested and should be handled with caution.
Future Directions
There are several potential future directions for (2-Methylpiperidin-1-yl)(oxo)acetic acid research. These include further investigation into its mechanism of action, its effects on cellular processes, and its potential applications in drug development. In addition, further research could be conducted into the synthesis of (2-Methylpiperidin-1-yl)(oxo)acetic acid and its use as a building block for the construction of libraries of small molecules. Finally, research could be conducted into the use of (2-Methylpiperidin-1-yl)(oxo)acetic acid as a reagent for the synthesis of cyclic peptides and as a ligand for the preparation of coordination compounds.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-4-2-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGBUYIJTAXGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583000 | |
Record name | (2-Methylpiperidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpiperidin-1-yl)(oxo)acetic acid | |
CAS RN |
77654-61-6 | |
Record name | (2-Methylpiperidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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